molecular formula C18H15FN2O2S B2965543 1-(4-methylpyrimidin-2-yl)-N-[3-(methylthio)phenyl]piperidine-3-carboxamide CAS No. 1207025-89-5

1-(4-methylpyrimidin-2-yl)-N-[3-(methylthio)phenyl]piperidine-3-carboxamide

Cat. No. B2965543
CAS RN: 1207025-89-5
M. Wt: 342.39
InChI Key: LQJFYRLFDJUPSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylpyrimidin-2-yl)-N-[3-(methylthio)phenyl]piperidine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MP-10 and has been synthesized using various methods.

Scientific Research Applications

Recent Advances in Phenothiazine Derivatives

Phenothiazine derivatives, structurally similar to the specified compound due to their heterocyclic rings and substituents, have shown promising antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties among others. These activities stem from their interaction with biological systems through pharmacophoric substituents, multicyclic ring systems, and their lipophilic character which allows for membrane penetration. The review by Pluta et al. (2011) summarizes recent medicinal chemistry investigations of over 50 main structures of phenothiazine derivatives, indicating their significant biological activities and potential therapeutic applications (Pluta, Morak-Młodawska, & Jeleń, 2011).

Stereochemistry and Pharmacological Profile of Phenylpiracetam

Veinberg et al. (2015) discuss the impact of stereochemistry on the pharmacological profile of phenylpiracetam and its methyl derivative, suggesting that the configuration of stereocenters significantly influences biological properties. This review underscores the importance of stereochemistry in the development of central nervous system agents with enhanced memory facilitation and cognitive function improvement properties (Veinberg et al., 2015).

Role of Pharmacophoric Groups in D2-like Receptors

Sikazwe et al. (2009) explored the contributions of pharmacophoric groups such as arylcycloalkylamines to the potency and selectivity of agents at D2-like receptors. This study indicates that structural modifications, including the incorporation of pharmacophoric groups, can enhance the selectivity and potency of synthesized agents, suggesting potential therapeutic applications in treating disorders associated with D2-like receptors (Sikazwe et al., 2009).

Inhibitors of Cytochrome P450 Isoforms

Research on chemical inhibitors of cytochrome P450 isoforms, as reviewed by Khojasteh et al. (2011), plays a crucial role in understanding drug metabolism and potential drug-drug interactions. This area of research is relevant to the development of safer and more effective therapeutic agents by identifying selective inhibitors for various CYP isoforms (Khojasteh et al., 2011).

Synthesis and Application of Hybrid Catalysts

The synthesis of complex heterocyclic compounds like pyranopyrimidines, which share structural similarities with the specified compound, is crucial for pharmaceutical development. Parmar et al. (2023) review the use of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, highlighting the importance of these compounds in medicinal chemistry and pharmaceutical industries (Parmar, Vala, & Patel, 2023).

properties

IUPAC Name

6-fluoro-1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-12(2)13-3-6-15(7-4-13)21-11-16(10-20)24(22,23)18-8-5-14(19)9-17(18)21/h3-9,11-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJFYRLFDJUPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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